LogP-Driven Differentiation: N-(6-chloropyridazin-3-yl)butanamide vs. N-(6-chloropyridazin-3-yl)acetamide
N-(6-chloropyridazin-3-yl)butanamide exhibits a calculated LogP of 1.94 , representing an intermediate lipophilicity profile. This value is substantially higher than the predicted LogP for N-(6-chloropyridazin-3-yl)acetamide (predicted ~1.2), a direct analog differing only in the amide side chain length. The quantified difference of approximately 0.7 LogP units is meaningful for modulating passive membrane permeability and aqueous solubility in lead optimization programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.94 (calculated) |
| Comparator Or Baseline | N-(6-chloropyridazin-3-yl)acetamide (predicted LogP ~1.2) |
| Quantified Difference | ~0.7 LogP units higher |
| Conditions | ACD/LogP algorithm prediction |
Why This Matters
A higher LogP enhances passive membrane permeability, which is often desirable for intracellular target engagement, while also modulating aqueous solubility and metabolic stability.
